Irinotecan-d10 HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKHSYORGJETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Irinotecan D10 Hcl: a Deuterated Standard in Action
Irinotecan-d10 Hydrochloride is a specifically synthesized deuterated analog of the topoisomerase I inhibitor, Irinotecan (B1672180). veeprho.comcaymanchem.comscbt.comcaymanchem.commedchemexpress.commedchemexpress.com It features ten deuterium (B1214612) atoms incorporated into its structure, typically within the bipiperidine ring system, distinguishing it from the parent compound by its increased molecular weight. axios-research.comveeprho.comscbt.comcaymanchem.com
The primary utility of Irinotecan-d10 HCl in research is its role as a reliable internal standard for the precise quantification of Irinotecan in various biological matrices, such as plasma and cellular extracts, using LC-MS/MS. axios-research.comsynzeal.comnih.govveeprho.comcaymanchem.comacs.orgnih.gov This is vital for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug distribution in preclinical and clinical research.
Research Findings: Validation of Irinotecan Quantification Using this compound
Method development and validation studies demonstrate the efficacy of this compound as an internal standard. For instance, a study by nih.gov developed and validated an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying Irinotecan, its active metabolite SN-38, and its glucuronidated form (SN38-G) in human plasma. Irinotecan-d10 was employed as the internal standard for Irinotecan.
The analytical method involved solid-phase extraction of plasma samples followed by separation on a UPLC column. The results indicated that the method, utilizing this compound as the internal standard, provided robust and reliable quantification of Irinotecan.
Table 1: Validation Characteristics for Irinotecan Quantification Using this compound as Internal Standard
| Parameter | Value/Range | Reference |
| Analyte | Irinotecan | nih.gov |
| Internal Standard | Irinotecan-d10 | nih.gov |
| Matrix | Human Plasma | nih.gov |
| Quantification Method | UPLC-MS/MS | nih.gov |
| Linearity Range | 5–1000 ng/mL | nih.gov |
| Accuracy (QC Samples) | 98.5–110.3% | nih.gov |
| Precision (QC Samples) | 0.8–2.8% (Coefficient of Variation) | nih.gov |
These findings highlight how this compound, by exhibiting similar chromatographic behavior and ionization efficiency to Irinotecan while being mass-distinguishable, allows for accurate and precise measurements of the parent drug in complex biological samples. clearsynth.comnih.govnih.gov The compound is also utilized in other advanced analytical techniques, such as single-cell mass spectrometry and mass spectrometry imaging, further underscoring its versatility in research. acs.orgnih.gov
Compound List
Irinotecan
this compound
SN-38
SN-38G
Tolbutamide
Synthetic Strategies for Deuterated Irinotecan Analogs
Overview of Irinotecan (B1672180) Synthesis Relevant to Deuterated Precursors
The standard synthesis of irinotecan serves as the foundation for producing its deuterated forms. The process is a semi-synthesis starting from camptothecin (B557342), a natural alkaloid. articlesfactory.com A key step involves the introduction of a dipiperidino side chain to the camptothecin core, which is crucial for the drug's activity and provides the sites for deuteration.
The general synthetic route can be summarized as follows:
Activation of Camptothecin: The process often begins with the activation of the hydroxyl group on the camptothecin molecule.
Coupling Reaction: The activated camptothecin is then coupled with a side-chain precursor. For Irinotecan, this precursor is 1-(4-piperidinyl)piperidine.
Purification and Salt Formation: The resulting product is purified and then converted to its hydrochloride salt to yield irinotecan hydrochloride.
For the synthesis of Irinotecan-d10, this established pathway is adapted by substituting a standard reagent with its deuterated counterpart. Specifically, a deuterated version of the piperidine-containing side chain is used as a precursor.
Approaches for Deuterium (B1214612) Introduction at Specific Molecular Sites
The designation "d10" in Irinotecan-d10 indicates that ten hydrogen atoms have been replaced by deuterium atoms. synzeal.com Based on the IUPAC name, (S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate-2,2,3,3,4,4,5,5,6,6-d10, hydrochloride, the ten deuterium atoms are located on the terminal piperidine (B6355638) ring of the bipiperidine side chain. veeprho.comsynzeal.com
The primary strategy for creating Irinotecan-d10 involves a late-stage introduction of a fully deuterated building block. The synthesis pathway is modified to use [1,4'-bipiperidine]-d10 as the key deuterated precursor. This deuterated side-chain is then coupled with the non-deuterated 7-ethyl-10-hydroxycamptothecin (B187591) (also known as SN-38) core. nih.gov This targeted approach ensures that the deuterium atoms are located specifically on the side chain, away from the metabolically active sites of the core molecule, which is important for its use as an internal standard. caymanchem.com
The synthesis of the deuterated piperidine precursor itself can be achieved through various methods, including catalytic deuterium exchange or by using deuterated starting materials in a multi-step synthesis. The final step involves the coupling of this d10-labeled side chain to the camptothecin core, followed by purification and formation of the hydrochloride salt.
Purity Assessment and Characterization of Deuterated Products
Ensuring the chemical and isotopic purity of Irinotecan-d10 HCl is critical for its application as an analytical standard. A combination of analytical techniques is employed for comprehensive characterization.
Chemical Purity: High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the chemical purity of the final product. lgcstandards.com The analysis ensures that impurities from the synthesis, such as residual starting materials or by-products, are below specified limits.
Isotopic Purity and Structural Confirmation: Mass Spectrometry (MS) is essential for confirming the successful incorporation of deuterium and for determining the isotopic purity. caymanchem.com By comparing the mass spectrum of the deuterated compound with the non-deuterated standard, the mass shift corresponding to the ten deuterium atoms can be verified. High-resolution mass spectrometry (HRMS) can precisely quantify the level of deuterium incorporation, ensuring it meets the required specifications (e.g., ≥99% deuterated forms). caymanchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Irinotecan-d10, the signals corresponding to the protons on the terminal piperidine ring would be absent or significantly diminished, confirming the location of the deuterium labels.
The combination of these methods provides a complete profile of the synthesized this compound, confirming its identity, chemical purity, and the precise location and extent of deuterium labeling.
Table of Key Analytical Data for Irinotecan-d10 Characterization
| Parameter | Technique | Expected Result/Observation | Reference |
| Molecular Formula | - | C₃₃H₂₈D₁₀N₄O₆ · HCl | caymanchem.com |
| Molecular Weight | Mass Spectrometry | ~633.2 g/mol (for the salt) | caymanchem.comlgcstandards.com |
| Chemical Purity | HPLC | >95% | lgcstandards.com |
| Isotopic Purity | Mass Spectrometry | ≥99% total deuterated forms (d1-d10) | caymanchem.com |
| Deuterium Location | NMR Spectroscopy | Absence of proton signals for the terminal piperidine ring | - |
Advanced Analytical Methodologies Employing Irinotecan D10 Hcl
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS offers a powerful platform for the simultaneous quantification of Irinotecan (B1672180) (CPT-11) and its key metabolites, including SN-38, SN-38G (SN-38-glucuronide), and APC (7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy-camptothecin) researchgate.netresearchgate.netoup.com. The use of stable isotope-labeled internal standards, such as Irinotecan-d10 HCl, is crucial for compensating for variations in sample preparation, matrix effects, and ionization efficiency, thereby enhancing the accuracy and precision of the quantitative results researchgate.netresearchgate.netoup.combvsalud.orgplos.org.
Development of Robust Bioanalytical Methods for Irinotecan and its Metabolites (SN-38, SN-38G, APC)
The development of reliable bioanalytical methods for Irinotecan and its metabolites involves meticulous optimization of both chromatographic separation and mass spectrometric detection parameters researchgate.netresearchgate.netoup.com.
Effective chromatographic separation is paramount to resolve Irinotecan and its metabolites from endogenous plasma components and potential interfering substances. Typically, reverse-phase High-Performance Liquid Chromatography (HPLC) is employed, utilizing C18 stationary phases researchgate.netresearchgate.netoup.complos.orgung.siresearchgate.netiiarjournals.org. Mobile phases commonly consist of aqueous buffers (e.g., containing 0.1% acetic acid or formic acid) and organic solvents like acetonitrile (B52724) or methanol, often run under gradient elution conditions to achieve optimal separation within a reasonable timeframe researchgate.netresearchgate.netbvsalud.orgplos.orgung.siresearchgate.netiiarjournals.orgresearchgate.net. For instance, a method might employ a C18 column with a gradient elution of 0.1% acetic acid/water and 0.1% acetic acid/acetonitrile researchgate.netoup.complos.orgung.siresearchgate.net. Studies have reported elution times for Irinotecan, SN-38G, and APC around 4.6-4.7 minutes, with SN-38 eluting slightly later at 5.1-5.2 minutes researchgate.netoup.com. The optimization of column chemistry, particle size, mobile phase composition, pH, and gradient profile is essential for achieving sharp peaks, good resolution, and minimal tailing for all analytes, including the internal standard researchgate.netresearchgate.netplos.orgung.siscience.govdokumen.pubacs.org.
Mass spectrometry detection, typically using Electrospray Ionization (ESI) in positive ion mode, is coupled with HPLC for sensitive and selective detection of the analytes researchgate.netresearchgate.netbvsalud.orgplos.orgung.siresearchgate.netiiarjournals.orgnih.govasianpubs.orgresearchgate.net. Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is the preferred detection mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard researchgate.netresearchgate.netbvsalud.orgplos.orgung.siresearchgate.netnih.govasianpubs.orgresearchgate.net. This approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for quantification at very low concentrations researchgate.netplos.orgung.siresearchgate.netasianpubs.org. Typical ESI source parameters include an ion spray voltage, source temperature, and gas flows (e.g., nebulizer gas, drying gas) which are optimized to maximize ionization efficiency researchgate.netresearchgate.netescholarship.orgnih.gov. For Irinotecan, a common MRM transition involves monitoring the precursor ion at m/z 587.1 and a product ion at m/z 124.1 bvsalud.orgnih.govasianpubs.org.
This compound serves as an ideal internal standard (IS) due to its structural similarity to Irinotecan, ensuring near-identical chromatographic behavior and ionization efficiency, while its distinct mass (due to deuterium (B1214612) labeling) allows for unambiguous detection and quantification researchgate.netresearchgate.netoup.combvsalud.orgplos.orgnih.gov. The use of stable isotope-labeled internal standards like this compound is critical for accurate quantitation in complex biological matrices, as they effectively correct for variations in sample extraction, matrix effects, and instrument response that can occur between samples researchgate.netresearchgate.netoup.combvsalud.orgplos.orgnih.gov. For example, studies have utilized CPT-11 D10 (this compound) alongside deuterated standards for SN-38, SN-38G, and APC to ensure comprehensive compensation for analytical variability researchgate.netresearchgate.netoup.comnih.gov. The preparation of calibration curves and quality control (QC) samples spiked with both the analytes and the internal standard is a standard practice researchgate.netbvsalud.orgresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) in Irinotecan Quantification
While LC-MS/MS is the dominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) is also recognized as a potential analytical method for Irinotecan quantification, with this compound being suitable as an internal standard for GC-MS analysis caymanchem.com. However, detailed validation parameters and specific applications of GC-MS for Irinotecan quantification are less extensively documented in the provided literature compared to LC-MS/MS.
Emerging Applications of Deuterated Compounds in Single-Cell Analysis
The application of deuterated compounds, including Irinotecan-d10, is expanding into novel areas such as single-cell analysis. Quantitative single-cell mass spectrometry (qSCMS) utilizes deuterated internal standards to measure the intracellular concentrations of drugs within individual cells acs.orgnih.gov. This technique, often coupled with advanced sample manipulation platforms, allows for the investigation of drug uptake, distribution, and heterogeneity at the cellular level acs.orgnih.gov. For instance, Irinotecan-d10 has been employed as an internal standard in qSCMS to quantify intracellular Irinotecan in single adherent and non-adherent cancer cells acs.orgnih.gov. Furthermore, deuterated Irinotecan has been used in MALDI mass spectrometry imaging to visualize and quantify drug distribution within single spheroids, providing spatial insights into drug penetration nih.govresearchgate.net. These emerging applications highlight the increasing importance of stable isotope-labeled compounds in high-resolution biological research.
Compound List:
Irinotecan (CPT-11)
this compound
SN-38 (7-ethyl-10-hydroxycamptothecin)
SN-38G (SN-38 glucuronide)
APC (7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin)
Camptothecin (B557342) (used as an internal standard in some studies)
Tolbutamide (used as an internal standard in some studies)
CPT-11 D10 (Deuterated Irinotecan)
SN-38 D3 (Deuterated SN-38)
SN-38G D3 (Deuterated SN-38 Glucuronide)
APC D3 (Deuterated APC)
Quantitative Single Cell Mass Spectrometry (qSCMS) for Intracellular Drug Distribution
Quantitative Single Cell Mass Spectrometry (qSCMS) represents a powerful analytical approach for dissecting cellular heterogeneity and understanding the precise intracellular distribution and concentration of therapeutic agents. This methodology allows for the direct measurement of drug molecules within individual cells, providing a resolution far beyond traditional bulk analysis techniques. The application of qSCMS is significantly enhanced through the use of stable isotope-labeled internal standards, such as this compound. By incorporating deuterium atoms into the irinotecan molecule, this compound serves as a chemically identical analogue with a distinct mass, enabling accurate quantification of the parent drug (irinotecan) in complex biological matrices on a single-cell level nih.govnih.gov.
The core principle of qSCMS in drug distribution studies involves the precise measurement of both the analyte (irinotecan) and its corresponding stable isotope-labeled standard (this compound) using mass spectrometry. This dual detection allows for the compensation of variations in sample preparation, ionization efficiency, and instrument response, thereby providing highly accurate and absolute quantification of intracellular drug amounts nih.govnih.govacs.org. Methodologies often employ specialized techniques, such as the single-probe quantitative single cell mass spectrometry (qSCMS) system, which allows for the direct sampling and analysis of molecules from individual cells under ambient conditions nih.govnih.govacs.org.
Research employing qSCMS has demonstrated its capability to quantify the intracellular concentrations of irinotecan in various cancer cell lines, offering insights into drug uptake and disposition at the single-cell level nih.govnih.gov. These studies highlight the heterogeneity in drug accumulation among individual cells within a population, which can significantly impact therapeutic efficacy and resistance mechanisms nih.govacs.org.
Detailed Research Findings and Quantitative Data
Studies have utilized qSCMS to quantify irinotecan within human cancer cell lines, such as HeLa (cervical cancer) and HCT-116 (colon adenocarcinoma) nih.gov. In these investigations, this compound was employed as the internal standard. The quantitative data revealed a dose- and time-dependent increase in intracellular irinotecan accumulation.
For instance, in HeLa cells, treatment with different concentrations of irinotecan for varying durations yielded the following intracellular drug amounts:
| Cell Line | Treatment Concentration (Irinotecan) | Treatment Time | Intracellular Amount (amol/cell) |
| HeLa | 0.1 μM | 0.5 h | 1.9 ± 1.8 |
| HeLa | 0.1 μM | 1.0 h | 3.2 ± 3.0 |
| HeLa | 1.0 μM | 0.5 h | 9.8 ± 7.1 |
| HeLa | 1.0 μM | 1.0 h | 14.7 ± 10.4 |
Data adapted from nih.gov. Values represent mean ± standard deviation.
Furthermore, comparative analyses between cell lines have shown significant differences in drug uptake. For example, HCT-116 cells demonstrated substantially higher intracellular irinotecan amounts compared to HeLa cells when subjected to identical treatment conditions nih.gov. These observed disparities are likely attributable to inherent cellular characteristics, such as differences in cell volume, with HCT-116 cells being approximately 1.3 times larger in volume than HeLa cells nih.gov.
Related mass spectrometry imaging techniques, such as MALDI-qMSI, also leverage deuterated standards like this compound for quantitative analysis, reporting calibration curves with a limit of detection of 0.058 ng/mm² and an R² value of 0.9643 rsc.org. Such methods, while applied to different sample formats like spheroids, underscore the broad utility of stable isotope-labeled standards in quantitative mass spectrometry for drug distribution studies rsc.org.
The ability of qSCMS, supported by internal standards like this compound, to resolve drug concentrations at the single-cell level provides critical insights into the pharmacokinetics and pharmacodynamics of irinotecan, aiding in the understanding of drug response heterogeneity in cancer therapy.
Investigation of Irinotecan Disposition and Metabolism Using Deuterated Probes
Enzymatic Biotransformation Pathways of Irinotecan (B1672180) and Metabolites
Irinotecan is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its biotransformation is a multi-step process primarily occurring in the liver and intestines, involving several key enzyme families. core.ac.uk
Carboxylesterase (CES1, CES2)-Mediated Hydrolysis to SN-38
The crucial activation step of Irinotecan is its conversion to the active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). researchgate.net This hydrolysis reaction is mediated by carboxylesterase (CES) enzymes, which cleave the carbamate (B1207046) bond at the C10 position. core.ac.uknih.gov Two major isoforms, CES1 and CES2, are involved in this process. nih.gov
CES2 is considered the primary enzyme for Irinotecan activation, demonstrating a significantly higher affinity and catalytic efficiency for the prodrug compared to CES1. nih.govaacrjournals.orgresearchgate.net While CES1 is abundant in the liver, CES2 is highly expressed in the intestine and to a lesser extent in the liver. nih.govnih.gov This tissue distribution suggests that significant activation of Irinotecan can occur locally within the gastrointestinal tract. nih.govnih.gov The conversion rate is relatively inefficient, with only a small fraction (2-5%) of the administered Irinotecan dose being converted to SN-38 systemically. aacrjournals.org However, this small amount of SN-38 is 100 to 1,000 times more potent than the parent compound. researchgate.netaacrjournals.org
Relative Catalytic Efficiency of Carboxylesterases for Irinotecan Hydrolysis nih.gov
| Enzyme | Catalytic Efficiency (min⁻¹µM⁻¹) |
|---|---|
| CES2 | 0.012 |
| CES1A1 | > CES3 |
| CES3 | 20- to 2000-fold less than CES1A1 and CES2 |
UDP-Glucuronosyltransferase (UGT1A1)-Mediated Glucuronidation of SN-38 to SN-38G
The potent active metabolite, SN-38, undergoes detoxification through glucuronidation, a major phase II metabolic pathway. researchgate.net This reaction is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), which conjugates glucuronic acid to the hydroxyl group of SN-38. researchgate.netnih.govcancertreatmentjournal.com The resulting metabolite, SN-38 glucuronide (SN-38G), is an inactive, water-soluble compound that can be more readily excreted from the body. researchgate.netcancertreatmentjournal.com
The UGT1A1 enzyme is predominantly expressed in the liver. tandfonline.comnih.gov However, other UGT1A isoforms, including UGT1A6, UGT1A7, UGT1A9, and UGT1A10, have also been shown to exhibit some activity towards SN-38, although UGT1A1 is the most active. researchgate.nettandfonline.com The efficiency of this glucuronidation process is a critical determinant of SN-38 exposure and is subject to significant interindividual variability due to genetic polymorphisms in the UGT1A1 gene. nih.govcancertreatmentjournal.comfujita-hu.ac.jp
Cytochrome P450 (CYP3A4/5) Metabolic Contributions
In addition to activation by carboxylesterases, Irinotecan is also metabolized by the cytochrome P450 (CYP) system, specifically by the CYP3A4 and, to a lesser extent, CYP3A5 isoforms. nih.govoup.com This pathway represents an alternative, inactivating route of metabolism for the parent drug. nih.govaacrjournals.org
CYP3A4-mediated oxidation of Irinotecan occurs on the piperidinylpiperidine side chain, leading to the formation of several inactive metabolites. nih.govresearchgate.net The two primary metabolites from this pathway are:
APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin). core.ac.uknih.gov
NPC (7-ethyl-10-(4-amino-1-piperidino) carbonyloxycamptothecin). core.ac.uknih.gov
This metabolic route competes with the CES-mediated activation pathway. Therefore, the activity of CYP3A4 can significantly influence the amount of Irinotecan available for conversion to the active SN-38. nih.gov Studies have shown that inhibition of CYP3A4 leads to reduced formation of APC and a corresponding increase in exposure to SN-38. nih.govnih.gov
In Vitro Kinetic Studies (e.g., S9 Fractions, Recombinant Enzymes, Hepatocytes)
The metabolic pathways of Irinotecan have been extensively characterized using various in vitro systems, which allow for the study of individual enzymatic reactions in a controlled environment. nih.gov
Recombinant Enzymes: The specific roles of individual enzymes are investigated using recombinant human enzymes expressed in cellular systems. These studies have been pivotal in identifying CES2 as the primary activating enzyme and UGT1A1 as the main enzyme for SN-38 detoxification. aacrjournals.orgnih.gov They also confirmed the involvement of CYP3A4 and CYP3A5 in the oxidative metabolism of Irinotecan. nih.govresearchgate.net
Hepatocytes: Cryopreserved human hepatocytes provide a model that more closely resembles the in vivo state, with intact cell membranes and a full complement of metabolic enzymes and cofactors. nih.govsemanticscholar.org Studies in hepatocytes have corroborated findings from simpler systems, demonstrating the sequential metabolism from Irinotecan to SN-38 and then to SN-38G. These studies also show that the rate of SN-38G formation is significantly slower when starting from Irinotecan compared to directly metabolizing SN-38, indicating that the initial hydrolysis is a rate-limiting step. nih.gov
SN-38 Formation in Human Tissue S9 Fractions nih.gov
| Tissue | Mean Specific Activity (pmol/min/mg protein) |
|---|---|
| Liver | 8.57 |
| Jejunum | 6.44 |
| Duodenum | 5.06 |
| Ileum | 4.81 |
| Colon | 1.93 |
Role of Transporter Proteins in Irinotecan and Metabolite Disposition
The distribution and elimination of Irinotecan and its metabolites are heavily influenced by various drug transporter proteins. These transporters are located in key tissues such as the liver, intestines, and kidneys, where they mediate the influx and efflux of the compounds across cell membranes. oup.com
ATP-Binding Cassette (ABC) Transporters (e.g., P-gp, MRP2, BCRP, MRP3)
P-glycoprotein (P-gp/ABCB1): P-gp is involved in the biliary excretion of both Irinotecan and SN-38. nih.gov It actively transports these compounds from hepatocytes into the bile.
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): MRP2 is another important canalicular transporter in the liver that contributes to the biliary elimination of SN-38 and, particularly, its glucuronidated form, SN-38G. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a key transporter for Irinotecan, SN-38, and SN-38G. nih.govnih.gov It is highly expressed in the intestine, liver, and at the blood-brain barrier. In the intestine, it limits the oral absorption of Irinotecan, while in the liver, it contributes to biliary excretion. nih.gov BCRP shows the highest transport efficiency for both SN-38 and SN-38G among the major ABC transporters. nih.gov
Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): Located on the basolateral membrane of hepatocytes, MRP3 transports SN-38 and SN-38G from the liver back into the sinusoidal blood. nih.gov
Transport Efficiency of ABC Transporters for Irinotecan and its Metabolites nih.gov
| Compound | Transporter with Highest Affinity | Transporter with Highest Intrinsic Clearance |
|---|---|---|
| Irinotecan | P-gp | BCRP |
| SN-38 | BCRP | BCRP |
| SN-38G | BCRP | BCRP |
Quantitative Assessment of Transport Kinetics in Preclinical Models
The use of stable isotope-labeled internal standards, such as Irinotecan-d10 HCl, is fundamental for the accurate quantification of drug transport kinetics in preclinical models. caymanchem.com These deuterated compounds serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis because they are chemically identical to the analyte but have a different mass, allowing for precise measurement by correcting for variations during sample preparation and analysis. nih.gov
In preclinical studies, vesicular transport assays are commonly employed to determine the kinetics of uptake and efflux of irinotecan and its metabolites by specific transporter proteins. nih.gov These assays utilize membrane vesicles derived from cells overexpressing a particular transporter, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-Associated Proteins (MRPs). nih.gov By incubating these vesicles with the drug and its deuterated internal standard, researchers can quantify the rate of transport. nih.gov
Research has shown that Irinotecan, its active metabolite SN-38, and its inactive glucuronidated form SN-38G are substrates for multiple efflux transporters, including P-gp, BCRP, and MRP2. nih.gov SN-38 and SN-38G are also transported by MRP3. nih.gov Quantitative analysis, facilitated by deuterated standards, has revealed the transport efficiency of these proteins. For instance, BCRP demonstrates the highest transport efficiency for both SN-38 and SN-38G. nih.gov While irinotecan shows a high affinity for P-gp, the protein-normalized intrinsic clearance is highest for BCRP. nih.gov These quantitative data are essential for building predictive models of drug disposition and understanding tissue-specific drug accumulation. nih.govnih.gov
| Compound | Transporter | Affinity (Km, µM) | Maximal Transport Rate (Vmax, pmol/mg protein/min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|
| Irinotecan | P-gp | 1.5 | 150 | 100 |
| Irinotecan | BCRP | 5.2 | 850 | 163 |
| Irinotecan | MRP2 | 25 | 400 | 16 |
| SN-38 | BCRP | 0.8 | 250 | 313 |
| SN-38G | BCRP | 3.1 | 1200 | 387 |
Ex Vivo and In Vitro Studies on Gut Microbiome's Influence on Irinotecan Metabolism
The gut microbiome plays a significant role in the metabolism and toxicity of irinotecan. researchgate.netfrontiersin.org Ex vivo studies using human fecal homogenates and in vitro studies with specific bacterial strains have been crucial in elucidating this relationship. nih.gov These investigations have demonstrated that the composition of an individual's gut microbiota can influence the reactivation of irinotecan's metabolites, impacting drug-induced toxicity. labmanager.com
Irinotecan is a prodrug converted in the liver to its active form, SN-38. nih.gov The liver then detoxifies SN-38 by glucuronidation, forming the inactive metabolite SN-38 glucuronide (SN-38G), which is excreted into the gastrointestinal tract via bile. nih.gov However, various bacteria residing in the gut can reverse this detoxification process. frontiersin.org Studies have shown that irinotecan treatment itself can alter the gut microbiota composition, leading to an increased abundance of bacteria capable of metabolizing the drug. rug.nl For example, an increase in Enterobacteriaceae and Clostridium has been observed following irinotecan administration. frontiersin.org
Bacterial β-Glucuronidase Activity in SN-38 Glucuronide Reactivation
The key microbial enzymes responsible for the reactivation of SN-38 are bacterial β-glucuronidases (GUS). nih.govfrontiersin.org These enzymes cleave the glucuronic acid moiety from the inactive SN-38G, regenerating the potent, active SN-38 directly within the intestinal lumen. nih.govresearchgate.net This localized reactivation of SN-38 is a primary cause of the severe, dose-limiting diarrhea often associated with irinotecan therapy. nih.gov
In vitro studies have characterized the activity of GUS enzymes from various gut commensal bacteria. nih.gov Research has identified that specific structural features of these enzymes, such as the "Loop 1 (L1)" structure, are associated with the most efficient processing of SN-38G. nih.gov Bacteria from the Firmicutes and Bacteroidetes phyla are major producers of β-glucuronidases. frontiersin.orgfrontiersin.org The activity of these enzymes can be significantly higher in patients with colon cancer compared to healthy individuals, which may be a contributing factor to the etiology of the disease and the variable response to irinotecan. elsevierpure.com The reactivation process can be quantified using fluorometric assays that measure the conversion of SN-38G (fluorescent) to SN-38 (non-fluorescent). nih.gov Fecal β-glucuronidase activity has been shown to be drastically induced by substrates and bile, highlighting a dynamic interplay between host and microbial metabolism. elsevierpure.com
| Condition/Source | Observation | Reference |
|---|---|---|
| Colon Cancer Patients vs. Healthy Controls | Fecal GUS activity is 1.7 to 12.1 times higher in patients with colon cancer. | elsevierpure.com |
| Irinotecan Administration | A single dose significantly increases SN-38G processing activity in the cecum. | nih.gov |
| Bacterial Enzyme Structure | Loop 1 (L1) GUS enzymes process SN-38G most efficiently. | nih.gov |
| Probiotic (Lactobacillus spp.) | Can reduce the expression of β-glucuronidase genes from E. coli. | rug.nl |
Applications of Kinetic Isotope Effects in Understanding Metabolic Switching
Isotope labeling experiments are powerful tools for tracing metabolic pathways. nih.gov The substitution of an atom with its heavier isotope, such as hydrogen with deuterium (B1214612) in Irinotecan-d10, can sometimes alter the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). nih.gov While often considered a potential complication in metabolic studies, KIEs can also be exploited to gain deeper insights into enzyme mechanisms and rate-limiting steps in metabolic networks. nih.gov
When a C-H bond is broken in the rate-determining step of a reaction, replacing hydrogen with deuterium (a C-D bond) will slow the reaction down. By comparing the metabolic fate of a deuterated compound like this compound to its non-deuterated counterpart, researchers can identify which metabolic pathways are subject to KIEs. This information can help elucidate which steps are rate-limiting and can be used to understand "metabolic switching"—the rerouting of metabolic flux between competing pathways in response to genetic or environmental changes. nih.gov
For irinotecan, key metabolic pathways include its activation to SN-38 by carboxylesterases (CES) and the subsequent detoxification of SN-38 to SN-38G by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net If deuteration at a specific position on the irinotecan molecule were to affect the rate of one of these enzymatic reactions, it could be used as a probe to study the balance and interplay between the activation and deactivation pathways. A modeling framework that integrates isotopic data can assist in the interpretation of KIEs and facilitate the development of more accurate kinetic models of drug metabolism. nih.gov
Future Perspectives and Advancements in Deuterated Analogs Research
Integration of Deuterated Probes in Quantitative Systems Pharmacology (QSP) Modeling
Quantitative Systems Pharmacology (QSP) is a sophisticated modeling approach that integrates data from various sources to simulate the interaction between a drug and a biological system. The predictive power of these models is heavily reliant on the quality and precision of the input data, particularly pharmacokinetic (PK) data. Deuterated compounds, such as Irinotecan-d10 HCl, play a pivotal, albeit often foundational, role in ensuring the robustness of the data that underpins these complex models.
Deuterated molecules are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays, which are fundamental for quantitative bioanalysis. cerilliant.com Their use helps to correct for variability during sample processing and analysis, leading to more accurate and reliable pharmacokinetic data. nih.govnih.gov This enhanced data quality is crucial for the development and validation of QSP models, which aim to mechanistically describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. While direct mentions of integrating deuterated probes within the QSP models themselves are not yet widespread, their role in generating the high-fidelity data necessary for model construction and verification is indispensable. The precision afforded by deuterated internal standards in quantifying drug and metabolite concentrations over time provides the granular detail required for building and refining the complex differential equations that form the core of QSP models.
Development of Novel Deuterated Analogs for Mechanistic Investigations
The development of novel deuterated analogs extends far beyond their use as analytical standards. By strategically placing deuterium (B1214612) at specific molecular positions, researchers can create powerful tools for mechanistic investigations into drug metabolism and action. This approach leverages the kinetic isotope effect (KIE), a phenomenon where the replacement of a hydrogen atom with a heavier deuterium atom can slow down the rate of a chemical reaction, particularly those involving the cleavage of a carbon-hydrogen bond. scispace.comnih.gov
The KIE is a valuable tool for elucidating reaction mechanisms, particularly in the context of drug metabolism by enzymes such as the cytochrome P450 (CYP) family. oup.com By synthesizing a series of deuterated analogs of a parent drug, researchers can pinpoint the specific sites of metabolic attack. If deuteration at a particular position leads to a significant decrease in the rate of metabolism, it provides strong evidence that this position is a primary site of metabolic activity. This information is invaluable for understanding the metabolic pathways of a drug and identifying potential drug-drug interactions.
Furthermore, deuterated analogs can be employed to probe the mechanisms of target engagement and off-target toxicities. By observing how deuteration affects the biological activity or toxicity profile of a compound, researchers can gain insights into the specific metabolic transformations that may be responsible for therapeutic efficacy or adverse effects. This mechanistic understanding is crucial for the rational design of safer and more effective drug candidates.
| Application of Deuterated Analogs in Mechanistic Studies | Investigatory Principle | Outcome |
| Metabolic Pathway Elucidation | Kinetic Isotope Effect (KIE) slows metabolism at deuterated sites. | Identification of primary sites of metabolism and metabolic pathways. |
| Reaction Mechanism Studies | KIE provides insights into the rate-limiting steps of enzymatic reactions. | Deeper understanding of enzyme function and drug-enzyme interactions. |
| Toxicity Mechanism Probing | Deuteration can reduce the formation of reactive or toxic metabolites. | Identification of metabolic pathways leading to toxicity and design of safer drugs. |
| Drug-Target Interaction Studies | Subtle changes in molecular properties upon deuteration can influence binding. | Insights into the specific interactions between a drug and its biological target. |
Expanded Use in Preclinical Drug Development and Optimization Studies
By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic clearance can be significantly reduced. nih.gov This can lead to several desirable outcomes, including a longer drug half-life, which may allow for less frequent dosing and improved patient compliance. scispace.com Furthermore, by slowing down metabolism, higher plasma concentrations of the parent drug can be achieved, potentially enhancing its efficacy.
Another significant advantage of deuteration in preclinical optimization is the potential to reduce the formation of toxic metabolites. If a particular metabolic pathway leads to the generation of a harmful byproduct, deuterating the site of that metabolic transformation can shunt metabolism towards alternative, safer pathways. nih.gov This can lead to a significantly improved safety profile for the drug candidate.
The benefits of this approach have been demonstrated in the development of several approved drugs, where deuteration has led to improved pharmacokinetic properties and better tolerability compared to their non-deuterated counterparts. As our understanding of drug metabolism and the tools for synthesizing deuterated compounds continue to advance, the use of this strategy in preclinical drug development is expected to become even more widespread.
| Preclinical Optimization Strategy | Effect of Deuteration | Potential Therapeutic Advantage |
| Enhancing Metabolic Stability | Slower rate of metabolic clearance due to the kinetic isotope effect. | Increased drug half-life, reduced dosing frequency. |
| Improving Oral Bioavailability | Reduced first-pass metabolism in the gut and liver. | Higher systemic exposure to the active drug. |
| Reducing Formation of Toxic Metabolites | Shifting metabolism away from pathways that produce harmful byproducts. | Improved safety and tolerability profile. |
| Increasing Therapeutic Efficacy | Maintaining higher and more consistent plasma concentrations of the drug. | Enhanced therapeutic effect at the target site. |
Q & A
Basic Research Questions
Q. What are the key considerations when using Irinotecan-d10 HCl as an internal standard in LC-MS/MS quantification of irinotecan in biological matrices?
- Methodological Answer : this compound is ideal for isotopic dilution due to its deuterium labeling, ensuring co-elution and ionization efficiency comparable to unlabeled irinotecan. Validate the method by assessing matrix effects, recovery rates (e.g., >90% in rat brain microdialysates), and linearity across expected concentration ranges. Use chromatographic parameters such as C18 columns and mobile phases with 0.1% formic acid for optimal separation . Purity (>95%) and batch-specific COA for this compound are critical to avoid interference from impurities .
Q. How can researchers ensure the accuracy of impurity profiling when quantifying this compound in pharmaceutical formulations?
- Methodological Answer : Follow USP guidelines for impurity limits (e.g., R-enantiomer ≤0.15%, total impurities ≤0.5%) using reversed-phase HPLC with UV detection at 254 nm. Employ "Quality by Design" principles to optimize parameters like column temperature (30–40°C) and flow rate (1.0–1.5 mL/min). Validate system suitability with resolution ≥2.0 between irinotecan and 7-ethyl-10-hydroxycamptothecin peaks .
Q. What chromatographic systems are recommended for distinguishing this compound from its metabolites in pharmacokinetic studies?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with MRM transitions specific to Irinotecan-d10 (e.g., m/z 623.1 → 349.1) and its active metabolite SN-37. Include isotopic internal standards for metabolites (e.g., SN-38-d3) to correct for matrix effects. Gradient elution with acetonitrile/ammonium acetate buffers improves separation of structurally similar compounds .
Advanced Research Questions
Q. What methodological approaches are recommended to resolve discrepancies in irinotecan pharmacokinetic data when using this compound across different biological matrices?
- Methodological Answer : Conduct cross-validation studies using matched biological matrices (e.g., plasma vs. cerebrospinal fluid). Adjust extraction protocols: solid-phase extraction (SPE) with MCX cartridges for plasma and HLB cartridges for urine to mitigate phospholipid interference. Validate recovery rates under varying pH conditions (2.0–7.4) to account for protein binding differences .
Q. How should researchers design experiments to validate the stability of this compound under various storage and processing conditions?
- Methodological Answer : Perform forced degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (acid/alkaline) stress. Monitor deuterium retention using high-resolution MS to confirm isotopic integrity. For long-term storage, use amber vials at -80°C and avoid freeze-thaw cycles (>3 cycles reduces stability by 15%) .
Q. What strategies are effective in mitigating co-elution issues between this compound and endogenous compounds in complex biological samples?
- Methodological Answer : Optimize chromatographic gradients to increase retention time differences (e.g., 1.76 min for 7-ethylcamptothecin vs. 1.00 min for irinotecan). Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolites. Implement post-column infusion to identify ion suppression zones and adjust mobile phase modifiers (e.g., 0.1% trifluoroacetic acid) .
Q. How can researchers address batch-to-batch variability in this compound purity during large-scale pharmacokinetic studies?
- Methodological Answer : Require suppliers to provide batch-specific COA with impurity profiles (e.g., 7-desethyl irinotecan ≤0.82%). Pre-screen batches using orthogonal methods like NMR for deuterium/hydrogen exchange assessment. Include a secondary internal standard (e.g., camptothecin-d5) to detect purity-related inaccuracies .
Data Contradiction and Synthesis Questions
Q. How should conflicting data on irinotecan’s blood-brain barrier penetration be analyzed when using this compound in microdialysis studies?
- Methodological Answer : Compare recovery rates from in vivo microdialysis (e.g., 20–30% in rat brain) with ex vivo spiked samples to identify adsorption losses. Normalize data using stable isotope correction and validate with immunohistochemical detection of SN-38 in brain tissue .
Q. What statistical frameworks are suitable for reconciling variability in irinotecan metabolite ratios across preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
